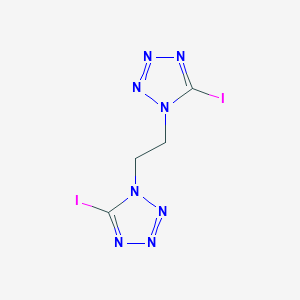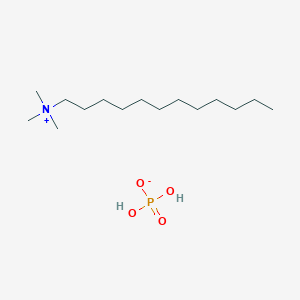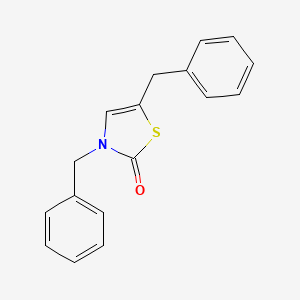![molecular formula C12H8O3S B14283900 Naphtho[2,1-B]thiophene-1,2,4-triol CAS No. 137867-69-7](/img/structure/B14283900.png)
Naphtho[2,1-B]thiophene-1,2,4-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphtho[2,1-B]thiophene-1,2,4-triol is a heterocyclic compound that contains both sulfur and oxygen atoms within its structure This compound is part of the thiophene family, which is known for its aromatic properties and significant role in organic chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho[2,1-B]thiophene-1,2,4-triol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation reaction, which includes the use of reagents such as thiophene-2-carbonyl chloride and 1-aminonaphthalene . The reaction is carried out in a solvent like 2-propanol, followed by treatment with phosphorus pentasulfide (P2S5) in anhydrous pyridine to yield the desired thiophene derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
Naphtho[2,1-B]thiophene-1,2,4-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Naphtho[2,1-B]thiophene-1,2,4-triol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mecanismo De Acción
The mechanism of action of Naphtho[2,1-B]thiophene-1,2,4-triol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the aromatic thiophene ring can participate in π-π interactions with other aromatic systems, affecting the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Naphtho[1,2-b]thiophene: Another isomer of naphthothiophene with different substitution patterns.
Naphtho[2,3-b]thiophene: A linear isomer with distinct electronic properties.
Benzo[b]naphtho[1,2-d]thiophene: A fused thiophene system with applications in materials science.
Uniqueness
Naphtho[2,1-B]thiophene-1,2,4-triol is unique due to the presence of three hydroxyl groups, which significantly enhance its reactivity and potential for functionalization. This makes it a valuable compound for the development of new materials and biologically active molecules.
Propiedades
Número CAS |
137867-69-7 |
|---|---|
Fórmula molecular |
C12H8O3S |
Peso molecular |
232.26 g/mol |
Nombre IUPAC |
benzo[e][1]benzothiole-1,2,4-triol |
InChI |
InChI=1S/C12H8O3S/c13-8-5-6-3-1-2-4-7(6)9-10(14)12(15)16-11(8)9/h1-5,13-15H |
Clave InChI |
WPTCAOQTCZXGLC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C3=C2C(=C(S3)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Methoxy-9-oxo-9h-indeno[1,2-b]pyrazine-2,3-dicarbonitrile](/img/structure/B14283826.png)
![12H-[1]Benzopyrano[2,3-b]quinolin-12-one](/img/structure/B14283832.png)
![2,2'-[Ethane-1,2-diylbis({2-[(hydroxymethyl)amino]-2-oxoethyl}azanediyl)]diacetic acid](/img/structure/B14283837.png)
![3-{4-[3-(2-Hydroxyphenyl)-3-oxoprop-1-en-1-yl]phenyl}prop-2-enoic acid](/img/structure/B14283839.png)

![4,4'-([2,2'-Bithiophene]-5,5'-diyl)bis(2,6-di-tert-butylphenol)](/img/structure/B14283855.png)
![4-Acetamido-N-[2-(hydroxymethyl)-6-methylphenyl]benzamide](/img/structure/B14283862.png)

![N-Hydroxy-4-[3-(hydroxyamino)-3-oxoprop-1-en-1-yl]benzamide](/img/structure/B14283874.png)




